molecular formula C14H25NO3 B11080299 N-[(4-methylcyclohexyl)carbonyl]leucine

N-[(4-methylcyclohexyl)carbonyl]leucine

Cat. No.: B11080299
M. Wt: 255.35 g/mol
InChI Key: YXTQGCYMEPGJMQ-UHFFFAOYSA-N
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Description

N-[(4-methylcyclohexyl)carbonyl]leucine is an organic compound with the molecular formula C14H25NO3. It is a derivative of leucine, an essential amino acid, and features a 4-methylcyclohexyl group attached to the carbonyl carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylcyclohexyl)carbonyl]leucine typically involves the reaction of leucine with 4-methylcyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Purification is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylcyclohexyl)carbonyl]leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methylcyclohexyl)carbonyl]leucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-methylcyclohexyl)carbonyl]leucine involves its interaction with specific molecular targets and pathways. It is believed to modulate protein synthesis by interacting with ribosomal subunits and influencing the translation process. Additionally, it may affect metabolic pathways by altering enzyme activity and substrate availability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methylcyclohexyl)carbonyl]leucine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its 4-methylcyclohexyl group provides steric hindrance, influencing its reactivity and interaction with biological targets .

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

4-methyl-2-[(4-methylcyclohexanecarbonyl)amino]pentanoic acid

InChI

InChI=1S/C14H25NO3/c1-9(2)8-12(14(17)18)15-13(16)11-6-4-10(3)5-7-11/h9-12H,4-8H2,1-3H3,(H,15,16)(H,17,18)

InChI Key

YXTQGCYMEPGJMQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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